molecular formula C5H5NO3 B123575 3-Methylisoxazole-4-carboxylic acid CAS No. 17153-20-7

3-Methylisoxazole-4-carboxylic acid

Cat. No.: B123575
CAS No.: 17153-20-7
M. Wt: 127.1 g/mol
InChI Key: YBLSBWHFPXDRHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylisoxazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C5H5NO3. It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its presence in various bioactive molecules and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylisoxazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cycloaddition of nitrile oxides with alkynes, forming the isoxazole ring . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require catalysts such as copper (I) or ruthenium (II) to proceed efficiently .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods utilize eco-friendly catalysts and reagents to produce the compound in high yields .

Properties

IUPAC Name

3-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-3-4(5(7)8)2-9-6-3/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLSBWHFPXDRHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404622
Record name 3-Methylisoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17153-20-7
Record name 3-Methylisoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl 3-methyl-4-isoxazolecarboxylate (1.3 g) is stirred at room temperature overnight in 5 mL of ethanol and 10 mL of 2.5 N sodium hydroxide. Dilution with water, cooling in ice, and acidification to pH 2 with 6 N hydrochloric acid precipitates an off-white solid which is collected by vacuum filtration, washed with ethanol/water, and dried under vacuum to give 1.0 g of 3-methyl-4-isoxazolecarboxylic acid.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylisoxazole-4-carboxylic acid
Reactant of Route 2
3-Methylisoxazole-4-carboxylic acid
Reactant of Route 3
3-Methylisoxazole-4-carboxylic acid
Reactant of Route 4
3-Methylisoxazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Methylisoxazole-4-carboxylic acid
Reactant of Route 6
3-Methylisoxazole-4-carboxylic acid
Customer
Q & A

Q1: What is the mechanism behind the observed immunological effects of 3-methylisoxazole-4-carboxylic acid derivatives?

A1: While the exact mechanism remains under investigation, research indicates that these derivatives may exert their effects by modulating the immune response at the cellular level. For instance, some derivatives demonstrate immunosuppressive activity by suppressing the proliferation of lymphocytes, key players in the immune response [, ]. Others influence the production of cytokines like tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), crucial signaling molecules in inflammation and immune regulation [, ].

Q2: How does the structure of this compound derivatives relate to their immunological activity?

A2: Structure-activity relationship (SAR) studies reveal a strong correlation between the structure of these derivatives and their immunological activity. Modifications to the substituents on the isoxazole ring, particularly at the 5-position, significantly impact their potency and selectivity [, , ]. For example, introducing electron-withdrawing groups generally enhances immunosuppressive activity []. Computational chemistry techniques, including quantum chemical calculations and QSAR modeling, provide further insights into these relationships [, , ].

Q3: What are the potential applications of this compound derivatives in immunology?

A3: Given their immunomodulatory properties, these derivatives hold promise for developing novel therapeutic agents. Their immunosuppressive activity could be harnessed to treat autoimmune diseases, where the immune system mistakenly attacks the body's own tissues []. Conversely, derivatives exhibiting immunostimulatory effects could be explored for applications in boosting immune responses against infections or cancer [].

Q4: Are there any challenges associated with the synthesis of this compound derivatives?

A4: Researchers have encountered some challenges during the synthesis of specific derivatives. For example, deamination of the ethyl ester of 5-amino-3-methylisoxazole-4-carboxylic acid, a key intermediate, exhibits unusual behavior requiring alternative synthetic routes to obtain the desired this compound ethyl ester [].

Q5: Have this compound derivatives been tested in biological models?

A5: Yes, numerous studies have investigated the immunological activity of these derivatives in both in vitro and in vivo models. In vitro experiments often involve exposing cultured cells, such as human peripheral blood mononuclear cells (PBMCs), to the compounds and assessing their effects on cell proliferation and cytokine production [, ]. In vivo studies typically employ animal models to evaluate the compounds' impact on immune responses in a living organism [, ]. These studies provide crucial insights into the efficacy and potential therapeutic applications of these derivatives.

Q6: What analytical techniques are commonly employed to characterize this compound derivatives?

A6: Characterization of these derivatives often involves a combination of techniques. X-ray crystallography elucidates their three-dimensional structures, providing valuable information for understanding their interactions with biological targets []. Spectroscopic methods, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, offer insights into their structural features and chemical bonds. Additionally, high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are frequently employed to assess their purity and identify any impurities present.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.